molecular formula C18H19ClN4OS B12201121 2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B12201121
M. Wt: 374.9 g/mol
InChI Key: NVAAZHBGCLMHTG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a triazolopyridine moiety, and a methylsulfanyl substituent

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the methylsulfanyl group: This can be done through thiolation reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-(pyridin-3-yl)propyl]acetamide: Lacks the triazole ring, which may affect its chemical properties and biological activities.

    2-(4-chlorophenyl)-N-[3-(methylsulfanyl)-1-(triazolyl)propyl]acetamide: Contains a different triazole structure, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19ClN4OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C18H19ClN4OS/c1-25-11-9-15(18-22-21-16-4-2-3-10-23(16)18)20-17(24)12-13-5-7-14(19)8-6-13/h2-8,10,15H,9,11-12H2,1H3,(H,20,24)

InChI Key

NVAAZHBGCLMHTG-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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